An In-depth Technical Guide to the Physical Properties of (2-Chloro-5-isopropylphenyl)boronic acid
An In-depth Technical Guide to the Physical Properties of (2-Chloro-5-isopropylphenyl)boronic acid
Introduction: The Strategic Importance of (2-Chloro-5-isopropylphenyl)boronic acid in Modern Synthesis
(2-Chloro-5-isopropylphenyl)boronic acid, a substituted arylboronic acid, has emerged as a pivotal building block in contemporary organic synthesis and drug discovery. Its unique trifunctional substitution pattern—featuring a chloro group, an isopropyl moiety, and the reactive boronic acid—offers medicinal chemists and process scientists a versatile scaffold for constructing complex molecular architectures. The chloro substituent provides a stable, electron-withdrawing feature, while the isopropyl group imparts lipophilicity, often enhancing solubility in organic media and influencing pharmacokinetic profiles.
The true synthetic utility of this molecule, however, lies in the boronic acid functional group. This moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] The ability to precisely introduce the 2-chloro-5-isopropylphenyl fragment is invaluable for structure-activity relationship (SAR) studies and the development of novel active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Chloro-5-isopropylphenyl)boronic acid. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent. Beyond presenting established data, this document details the rigorous experimental protocols necessary for its characterization, ensuring both scientific integrity and reproducible outcomes in the laboratory.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use, from reaction setup and solvent selection to purification and storage. The key properties of (2-Chloro-5-isopropylphenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 875550-89-3 | [1][2] |
| Molecular Formula | C₉H₁₂BClO₂ | [1][3] |
| Molecular Weight | 198.45 g/mol | [1][3] |
| Boiling Point | 332.0 ± 52.0 °C at 760 mmHg (Predicted) | |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Solubility Profile: A Practical Assessment
The solubility of a reagent is a critical parameter for reaction kinetics, dictating the choice of solvent systems to ensure a homogeneous reaction medium. While quantitative solubility data for (2-Chloro-5-isopropylphenyl)boronic acid is not extensively published, a qualitative profile can be reliably inferred from experimental studies on analogous phenylboronic acids.[5][6]
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High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[5][6]
-
Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[5]
-
Low to Insoluble: Expected in non-polar hydrocarbon solvents (e.g., hexanes, methylcyclohexane) and water under neutral pH.[5]
Expert Insight: The low solubility in hydrocarbons is advantageous for purification. A crude product can often be washed or triturated with a non-polar solvent like hexanes to remove organic, non-polar impurities, yielding a purer solid boronic acid.
Acidity and Stability Considerations
The boronic acid moiety is a Lewis acid, capable of accepting an electron pair.[7] Its acidity, quantified by the pKa, is crucial for understanding its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling, which requires activation by a base.
The pKa of (2-Chloro-5-isopropylphenyl)boronic acid has not been experimentally reported. However, it can be estimated based on the electronic effects of its substituents. The parent phenylboronic acid has an experimental pKa of approximately 8.8. The chloro group at the ortho position is electron-withdrawing, which tends to increase acidity (lower the pKa). Conversely, the isopropyl group at the meta position is weakly electron-donating, which tends to decrease acidity (raise the pKa). The net effect is likely a pKa close to that of the parent compound, perhaps in the range of 8.5 to 9.0 .
Boronic acids are also prone to dehydration, particularly upon heating, to form cyclic anhydride trimers known as boroxines. This process is reversible in the presence of water. For analytical consistency, especially in NMR spectroscopy, ensuring the sample is either completely dry (favoring the boroxine) or adequately hydrated (favoring the monomeric acid) is crucial for obtaining clean, interpretable spectra.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. Based on available safety data sheets (SDS) for this and structurally similar compounds, the following hazards should be noted:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory precautions should be strictly followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Experimental Characterization Protocols
The following section provides detailed, field-proven methodologies for the analytical characterization of (2-Chloro-5-isopropylphenyl)boronic acid. Adherence to these protocols ensures the generation of reliable data for identity confirmation, purity assessment, and quality control.
Protocol 1: Melting Point Determination
Causality: The melting point is a robust indicator of purity. A pure crystalline solid will exhibit a sharp, narrow melting range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: Place a small amount of the dry, finely powdered (2-Chloro-5-isopropylphenyl)boronic acid into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Heat the apparatus again to about 20°C below the approximate melting point.
-
Measurement: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure sample, this range should be narrow.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a high-resolution separation technique essential for quantifying the purity of a sample and detecting any synthetic byproducts or degradation products. A reverse-phase method is typically suitable for arylboronic acids.
Methodology:
-
Sample Preparation: Prepare a stock solution of (2-Chloro-5-isopropylphenyl)boronic acid at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Column:
-
System: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) ratio, ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Structural Elucidation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton.
Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the boronic acid in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ or CDCl₃ are common choices) in a standard 5 mm NMR tube.
-
Expert Insight: DMSO-d₆ is often preferred as it readily dissolves boronic acids and the labile B(OH)₂ protons are often observed as a distinct, exchangeable singlet. In CDCl₃, these protons may be very broad or not observed.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton spectrum.
-
Expected Resonances:
-
Isopropyl Group: A doublet for the two methyl groups (~1.2 ppm) and a septet for the methine proton (~3.0 ppm).
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), showing characteristic splitting patterns based on their coupling.
-
Boronic Acid Protons: A broad singlet for the two -OH protons (chemical shift is highly variable and dependent on concentration and residual water).
-
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D proton-decoupled carbon spectrum.
-
Expected Resonances: Nine distinct carbon signals are expected. The carbon attached directly to the boron atom may be broad or have a low intensity due to quadrupolar relaxation.
-
Workflow for Quality Control Analysis
The following diagram illustrates a logical workflow for the comprehensive quality control of an incoming sample of (2-Chloro-5-isopropylphenyl)boronic acid, integrating the protocols described above.
Caption: A typical quality control workflow for (2-Chloro-5-isopropylphenyl)boronic acid.
Conclusion
(2-Chloro-5-isopropylphenyl)boronic acid is a high-value reagent whose utility is directly linked to its purity and well-defined physical characteristics. This guide has provided a consolidated source of its known properties and, critically, the authoritative experimental methodologies required to verify them. By integrating these protocols into standard laboratory practice, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.
References
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1PlusChem LLC. 875550-89-3 | (2-Chloro-5-isopropylphenyl)boronic acid. Available at: [Link]
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
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Crysdot LLC. (2-Chloro-5-isopropylphenyl)boronic acid. Available at: [Link]
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Tomaszkiewicz, I., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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PubChem. 2-Chloro-5-isopropoxyphenylboronic acid. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Available at: [Link]
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ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available at: [Link]
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PubChem. 2-Chloro-5-isopropylphenol. Available at: [Link]
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ChemSrc. (2-Chloro-5-ethylphenyl)boronic acid. Available at: [Link]
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SpectraBase. 3-Formylphenyl boronic acid - Optional[FTIR] - Spectrum. Available at: [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Available at: [Link]
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ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]
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